molecular formula C21H21NO4 B2883210 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1340154-82-6

2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2883210
CAS RN: 1340154-82-6
M. Wt: 351.402
InChI Key: SBWCIRABWAINIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is an amino acid derivative. It contains a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino acid with the Fmoc group, a common protecting group for amines in peptide synthesis. The Fmoc group can be removed later under mildly basic conditions .


Molecular Structure Analysis

The molecular structure of this compound would include a cyclopropyl group attached to the alpha carbon of an amino acid, along with the Fmoc protecting group on the amine and a carboxylic acid group .


Chemical Reactions Analysis

In terms of reactivity, the carboxylic acid group could undergo reactions such as esterification or amide formation. The Fmoc group could be removed under mildly basic conditions to reveal the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including stereochemistry. Generally, it would be expected to have the properties of a typical amino acid derivative, with the Fmoc group increasing its size and complexity .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including compounds similar to 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, are utilized as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the dispersion of CNTs in aqueous solutions, which is essential for various nanotechnology applications. The study by Cousins et al. (2009) demonstrates the use of these compounds in creating homogeneous nanotube dispersions under physiological conditions, highlighting their potential in biomedical and electronic applications (Cousins et al., 2009).

Synthesis of Zwitterions and Cyclopropane Derivatives

Śliwińska et al. (2007) explored the synthesis of zwitterions from cyclopropane derivatives with geminal donor and acceptor groups. This research provides insights into the chemical reactivity of cyclopropane rings and their potential applications in synthesizing new molecular structures. The findings could have implications for the development of novel compounds with unique properties for chemical synthesis and pharmaceutical applications (Śliwińska et al., 2007).

Incorporation into Peptides

The compound's protected form has been incorporated into peptides using solid-phase peptide synthesis techniques, demonstrating its utility in creating novel biologically active molecules. Paladino et al. (1993) described the asymmetric synthesis of derivatives of a new amino acid incorporating the (9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) strategy, showcasing the compound's relevance in peptide chemistry and potential therapeutic applications (Paladino et al., 1993).

Corrosion Inhibition

Research on Schiff's bases, which share structural features with 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial processes, where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Gupta et al., 2016).

Synthesis of Oligomers from Amino Acid Analogues

Gregar et al. (2004) utilized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from analogues of neuraminic acids for the efficient synthesis of oligomers. This research underscores the importance of such protected amino acids in the synthesis of complex biological molecules, offering potential applications in drug development and biomaterials research (Gregar et al., 2004).

Safety And Hazards

As with any chemical, handling should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .

Future Directions

The use of Fmoc-protected amino acids is a common strategy in peptide synthesis, so this compound could potentially be used in the synthesis of more complex peptides or proteins .

properties

IUPAC Name

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCIRABWAINIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

CAS RN

1340154-82-6
Record name 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.